Protriptyline-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

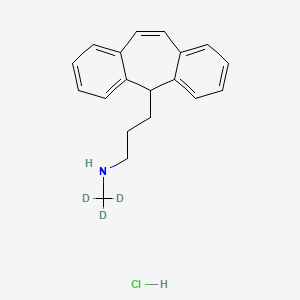

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Certificate of Analysis: Protriptyline-d3 Hydrochloride - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control testing and certification for Protriptyline-d3 Hydrochloride, a deuterated analog of the tricyclic antidepressant Protriptyline. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is commonly used as a stable labeled internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry-based methods in clinical toxicology and forensic analysis.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the analysis of a representative batch of this compound.

| Test Parameter | Specification | Result |

| Identification | ||

| Infrared (IR) Spectrum | Conforms to reference spectrum | Conforms |

| ¹H-NMR Spectrum | Conforms to structure | Conforms |

| Mass Spectrum (MS) | Conforms to reference spectrum | Conforms |

| Assay | ||

| Purity (by HPLC) | ≥ 98.0% | 99.8% |

| Physical Properties | ||

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in water (50 mg/mL) | Conforms[4] |

| Melting Point | 169-171 °C (for non-deuterated HCl salt) | 170 °C[5] |

| Impurity Profile | ||

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |

| Residual Solvents (GC) | Meets USP <467> limits | Conforms |

| Sulfated Ash | ≤ 0.1% | < 0.05% |

| Isotopic Purity | ||

| Deuterium Incorporation | ≥ 99% | 99.5% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are representative of standard pharmaceutical quality control procedures.[6][7][8]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of this compound and to quantify it against a reference standard.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound reference standard at a known concentration.

-

Prepare a sample solution of the batch under analysis at the same concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks.

-

The assay is determined by comparing the peak area of the sample to the peak area of the reference standard.

-

Karl Fischer Titration for Water Content

This method is used to determine the amount of water present in the sample.

-

Instrumentation: A coulometric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent.

-

Procedure:

-

Accurately weigh a portion of the this compound sample.

-

Introduce the sample into the titration vessel containing the Karl Fischer reagent.

-

The titrator automatically measures the amount of water in the sample.

-

The result is expressed as a weight percentage.

-

Gas Chromatography (GC) for Residual Solvents

This method is used to identify and quantify any residual solvents from the manufacturing process.

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A capillary column suitable for solvent analysis.

-

Carrier Gas: Helium or Nitrogen.

-

Procedure:

-

Accurately weigh the sample into a headspace vial.

-

Add a suitable solvent.

-

Seal the vial and place it in the headspace autosampler.

-

The vial is heated to allow the solvents to volatilize into the headspace.

-

A sample of the headspace gas is injected into the GC.

-

The detected peaks are identified and quantified against known solvent standards.

-

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quality control testing of an Active Pharmaceutical Ingredient (API) like this compound.

Caption: A flowchart of the quality control process for Protriptyline-d3 HCl.

Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition

Protriptyline, the non-deuterated parent compound, functions as a tricyclic antidepressant by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[9][10][11][12] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its therapeutic effects.[10][11]

Caption: Protriptyline's inhibition of norepinephrine reuptake at the synapse.

References

- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. abmole.com [abmole.com]

- 5. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. thepharmamaster.com [thepharmamaster.com]

- 8. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]

- 9. Protriptyline - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 12. Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

A Technical Guide to Protriptyline-d3 Hydrochloride for the Research Professional

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Protriptyline-d3 Hydrochloride. This deuterated analog of the tricyclic antidepressant protriptyline is a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for analytical methods. This document provides an overview of its suppliers and pricing, its mechanism of action, and detailed experimental protocols.

Sourcing and Procurement of this compound

The availability and pricing of this compound can vary between suppliers. For research and development purposes, it is crucial to source high-purity material from reputable vendors. Below is a summary of key suppliers and available pricing information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Price |

| Cerilliant (a brand of MilliporeSigma) | Protriptyline-D3 HCl | 1435934-21-6 | C₁₉H₁₈D₃N · HCl | 302.86 | 1 mL (100 µg/mL in Methanol) | $108.00[1] |

| Pharmaffiliates | This compound | 1435934-21-6 | C₁₉H₁₉D₃ClN | 302.86 | Inquire | Inquire for pricing[2] |

| Santa Cruz Biotechnology, Inc. | This compound | 1435934-21-6 | C₁₉H₁₉D₃ClN | 302.86 | Inquire | Inquire for pricing[3] |

| MedChemExpress | Protriptyline (N-methyl-d3) hydrochloride | 1435934-21-6 | C₁₉H₁₉D₃ClN | 302.86 | Inquire | Inquire for pricing[4][5] |

| Immunomart | Protriptyline (N-methyl-d3) (hydrochloride) | 1435934-21-6 | C₁₉H₁₉D₃ClN | 266.40 (of free base) | 1 mg | Inquire for pricing[6] |

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request quotes for bulk quantities.

Mechanism of Action

Protriptyline, the parent compound of this compound, is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the synaptic cleft.[7][8][9] This blockade leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[7]

The primary mechanism involves the binding of protriptyline to the norepinephrine transporter (NET) and the serotonin transporter (SERT), preventing the reabsorption of norepinephrine and serotonin into the presynaptic neuron.[7] Protriptyline exhibits a higher affinity for the NET compared to the SERT.[9]

At a broader level, the sustained increase in synaptic neurotransmitter levels is thought to lead to downstream adaptive changes in receptor sensitivity, contributing to the antidepressant effects observed clinically.[7][8]

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of protriptyline in biological matrices. It is also a useful tool in norepinephrine reuptake inhibition assays.

Norepinephrine Reuptake Inhibition Assay (Radiolabeled)

This protocol provides a general framework for an in vitro assay to determine the inhibitory activity of compounds on the norepinephrine transporter (NET).

Materials:

-

Cells expressing the human norepinephrine transporter (e.g., hNET-HEK293 cells).

-

Radiolabeled norepinephrine, such as [³H]-Norepinephrine.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (e.g., Protriptyline) and reference inhibitor (e.g., Desipramine).

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Cell Culture: Culture hNET-expressing cells to confluency in appropriate cell culture plates (e.g., 24-well plates).

-

Assay Preparation: On the day of the assay, wash the cell monolayers with assay buffer.

-

Compound Incubation: Add varying concentrations of the test compound (Protriptyline) or reference inhibitor to the wells. Include a vehicle control. Pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Initiate the reuptake reaction by adding a fixed concentration of [³H]-Norepinephrine to each well.

-

Termination of Uptake: After a defined incubation period (e.g., 10-30 minutes) at 37°C, terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Detection: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[10]

LC-MS/MS Method for Protriptyline Analysis in Plasma

This protocol outlines a general procedure for the quantitative analysis of protriptyline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.

Materials:

-

LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer).

-

Analytical column (e.g., C18 column).

-

Human plasma samples.

-

Protriptyline analytical standard.

-

This compound internal standard.

-

Acetonitrile or other suitable organic solvent for protein precipitation.

-

Formic acid or ammonium acetate for mobile phase modification.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound) at a known concentration.

-

Vortex the mixture vigorously for several minutes to precipitate proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject an aliquot of the prepared sample onto the analytical column. Use a suitable mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifier like formic acid) to achieve chromatographic separation of protriptyline from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM transitions) for both protriptyline and protriptyline-d3.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of plasma samples spiked with known concentrations of protriptyline and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of protriptyline to the peak area of this compound for each standard and sample.

-

Determine the concentration of protriptyline in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

References

- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immunomart.com [immunomart.com]

- 7. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Protriptyline - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Protriptyline-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Protriptyline-d3 Hydrochloride, a deuterated analog of the tricyclic antidepressant protriptyline. This isotopically labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.

Introduction

Protriptyline is a secondary amine tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin.[1] The introduction of deuterium at the N-methyl position creates Protriptyline-d3, a stable isotope-labeled version that is chemically identical to the parent drug but distinguishable by its mass. This property makes it an invaluable tool for researchers. This compound is commonly used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of protriptyline in biological matrices.[2][3]

Synthesis of this compound

Proposed Synthetic Pathway

References

Protriptyline-d3 Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Protriptyline-d3 Hydrochloride, a deuterated analog of the tricyclic antidepressant Protriptyline. This document is intended for researchers, scientists, and professionals in drug development, offering core physicochemical data, a detailed experimental protocol for its quantification, and a visual representation of its primary mechanism of action.

Core Compound Data

This compound is a labeled version of Protriptyline, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Protriptyline in biological samples, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.

| Parameter | Value | Reference(s) |

| CAS Number | 1435934-21-6 | [1][2] |

| Molecular Formula | C₁₉H₁₉D₃ClN | [1] |

| Molecular Weight | 302.86 g/mol | [1] |

Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition

Protriptyline, a secondary amine tricyclic antidepressant, primarily functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft back into the presynaptic neuron. This inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. This enhanced monoaminergic activity is believed to be the primary basis for its antidepressant effects.

Experimental Protocol: Quantification of Protriptyline in Human Plasma using LC-MS/MS with this compound as Internal Standard

This section outlines a representative experimental protocol for the extraction and quantification of Protriptyline from human plasma. This method utilizes protein precipitation for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. This compound serves as the internal standard to ensure accurate quantification.

1. Materials and Reagents

-

Protriptyline Hydrochloride reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Protriptyline and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Protriptyline primary stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibrators, quality controls, and unknown samples.

-

Pipette 50 µL of the appropriate sample (calibrator, control, or plasma) into the corresponding tube.

-

Add 150 µL of the internal standard working solution in acetonitrile to each tube.

-

Vortex the tubes vigorously for 3 minutes at 1500 rpm to precipitate proteins.

-

Centrifuge the tubes for 5 minutes at 16,000 x g to pellet the precipitated proteins.

-

Carefully transfer 50 µL of the supernatant to a 96-well plate or autosampler vials.

-

Add 450 µL of ultrapure water to each well/vial.

-

Cap the plate or vials and vortex for 2 minutes at 1500 rpm before placing in the autosampler.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UHPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to separate Protriptyline from matrix components (e.g., starting at 20% B, ramping to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Protriptyline: Q1/Q3 transition to be optimized based on instrumentation.

-

Protriptyline-d3: Q1/Q3 transition to be optimized based on instrumentation.

-

-

Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Protriptyline to Protriptyline-d3 against the nominal concentration of the calibrators.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of Protriptyline in the quality controls and unknown samples by interpolating their peak area ratios from the calibration curve.

References

An In-depth Technical Guide on Protriptyline-d3 Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of Protriptyline-d3 Hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document includes key physicochemical data, detailed experimental protocols, and visual diagrams to elucidate signaling pathways and experimental workflows.

Physical and Chemical Data

This compound is the deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant.[1] The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-(5H-dibenzo[a,d][4]annulen-5-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | [5] |

| Synonyms | Protriptyline (N-Methyl-d3) Hydrochloride, this compound | [1][6] |

| Molecular Formula | C₁₉H₁₉D₃ClN | [7][8][9] |

| Molecular Weight | 302.86 g/mol | [7][8][9] |

| CAS Number | 1435934-21-6 | [1][6][7][8] |

| Appearance | White to yellowish powder (for non-deuterated form) | [10] |

| Solubility | Freely soluble in water and soluble in dilute HCl (for non-deuterated form). Soluble in DMSO. | [4][10][11] |

| Storage Conditions | Store at 20° to 25°C (68° to 77°F). Keep container tightly closed and dry.[4] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[12] |

Table 2: Comparison with Non-Deuterated Protriptyline Hydrochloride

| Property | This compound | Protriptyline Hydrochloride |

| Molecular Formula | C₁₉H₁₉D₃ClN | C₁₉H₂₂ClN |

| Molecular Weight | 302.86 g/mol [7] | 299.84 g/mol [4][7][10] |

| CAS Number | 1435934-21-6[7] | 1225-55-4[7][13][14] |

Experimental Protocols

The following are generalized methodologies relevant to the analysis and characterization of this compound.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the quantification of a target analyte in a biological matrix using this compound as an internal standard.

-

Objective: To accurately measure the concentration of non-deuterated Protriptyline in a sample (e.g., plasma, urine).

-

Principle: Isotope dilution mass spectrometry is a highly accurate method for quantification. The deuterated standard (Protriptyline-d3 HCl) is chemically identical to the analyte but has a different mass, allowing for precise measurement by correcting for variations during sample preparation and analysis.[3]

-

Procedure:

-

Sample Preparation:

-

Spike a known concentration of this compound into the biological sample.

-

Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol.

-

Vortex the mixture to ensure thorough mixing and precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the supernatant onto a suitable C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

The gradient program should be optimized to achieve good separation of the analyte from matrix components.

-

-

MS Detection:

-

Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both Protriptyline and Protriptyline-d3 using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Protriptyline-d3).

-

Determine the concentration of the analyte in the unknown sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

-

Purity and Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and purity of a this compound standard.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the full scan mass spectrum in positive ion mode.

-

Compare the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass for C₁₉H₁₉D₃N. The mass difference should be within a few parts per million (ppm).

-

Analyze the isotopic pattern to confirm the presence and number of deuterium atoms.

-

Visualizations

Mechanism of Action: Neurotransmitter Reuptake Inhibition

Protriptyline, like other tricyclic antidepressants (TCAs), exerts its therapeutic effects primarily by blocking the reuptake of key neurotransmitters in the synaptic cleft.[15][16][17] This action increases the concentration and enhances the signaling of norepinephrine and, to a lesser extent, serotonin.[13][18][19]

Caption: Mechanism of action of Protriptyline.

Experimental Workflow: Isotope Dilution Analysis

The following diagram illustrates a typical workflow for quantifying an analyte in a complex matrix using this compound as an internal standard.

Caption: Workflow for quantitative analysis using a deuterated standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. DailyMed - PROTRIPTYLINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]

- 5. This compound 0.1 mg/ml in Methanol (as free base) [lgcstandards.com]

- 6. Protriptyline (N-Methyl-d3) Hydrochloride [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. targetmol.cn [targetmol.cn]

- 10. drugs.com [drugs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protriptyline - Wikipedia [en.wikipedia.org]

- 14. Protriptyline Hydrochloride | C19H22ClN | CID 6603149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Protriptyline: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. Protriptyline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

Deuterated Internal Standards in Mass Spectrometry: A Technical Guide for Drug Development

Introduction

In the landscape of drug discovery and development, the precise and accurate quantification of target analytes in complex biological matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for bioanalytical assays. The reliability of these assays hinges on the use of appropriate internal standards (IS) to correct for variability throughout the experimental workflow, from sample preparation to MS detection. Among the various types of internal standards, deuterated internal standards have emerged as a superior choice, offering unparalleled accuracy and precision. This guide provides an in-depth technical overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards in mass spectrometry for drug development professionals.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a form of an analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H). This seemingly subtle modification imparts several key properties that make them ideal for use in quantitative mass spectrometry.

The fundamental principle behind using a deuterated IS is its near-identical chemical and physical behavior to the analyte of interest. Since the chemical properties of a molecule are primarily determined by its electron distribution, the substitution of hydrogen with deuterium has a negligible effect on properties like polarity, pKa, and reactivity. Consequently, the deuterated IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency.

However, the key difference lies in its mass. The increased mass of the deuterated standard allows it to be distinguished from the native analyte by the mass spectrometer. This mass difference is crucial for generating a distinct signal for the IS, which is then used to normalize the signal of the analyte, effectively correcting for variations in sample preparation and instrument response.

Advantages of Deuterated Internal Standards:

-

Minimized Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting matrix components, are a significant challenge in bioanalysis. Since the deuterated IS co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, leading to accurate correction.

-

Improved Precision and Accuracy: By compensating for variability at multiple stages of the analytical process, deuterated internal standards significantly enhance the precision and accuracy of quantitative measurements.

-

High Specificity: The use of a mass spectrometer allows for the specific detection of the analyte and the deuterated IS based on their unique mass-to-charge ratios (m/z), minimizing interferences from other compounds.

Quantitative Data Summary

The following table summarizes the comparative performance of deuterated internal standards against other types of internal standards, highlighting their superiority in key analytical parameters.

| Parameter | Deuterated Internal Standard | Homologue Internal Standard | Analogue Internal Standard |

| Precision (%RSD) | < 5% | 5-15% | > 10% |

| Accuracy (%Bias) | ± 5% | ± 10-20% | > ± 15% |

| Matrix Effect Variability | Low | Moderate | High |

| Correction for Extraction Loss | Excellent | Good | Fair |

| Co-elution with Analyte | Yes | No | No |

This data is a generalized representation based on typical performance characteristics and may vary depending on the specific assay and matrix.

Experimental Protocols

The successful implementation of deuterated internal standards in a quantitative LC-MS/MS assay involves a series of well-defined steps.

1. Preparation of Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create a calibration curve. A separate working solution of the deuterated internal standard is also prepared at a fixed concentration.

2. Sample Preparation:

-

Spiking: Add a small, precise volume of the deuterated internal standard working solution to all samples, including calibration standards, quality control samples, and unknown samples, at the beginning of the sample preparation process.

-

Extraction: Perform the extraction of the analyte and internal standard from the biological matrix (e.g., plasma, urine) using an appropriate technique such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the properties of the analyte and the complexity of the matrix.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample onto an LC column. The chromatographic method should be optimized to achieve good separation of the analyte from potential interferences and to ensure the co-elution of the analyte and the deuterated internal standard.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Processing and Quantification:

-

Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard in the chromatograms.

-

Calibration Curve Construction: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by calculating their analyte-to-internal standard peak area ratios and interpolating the concentration from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of deuterated internal standards in mass spectrometry.

Protriptyline-d3 Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Protriptyline-d3 Hydrochloride. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings.

Introduction

This compound is the deuterated form of Protriptyline Hydrochloride, a tricyclic antidepressant (TCA).[1] Due to its stable isotopic labeling, it is frequently employed as an internal standard in pharmacokinetic and metabolic studies, as well as in clinical and forensic analysis.[2][3] Understanding its stability profile is paramount for accurate quantification and interpretation of experimental results.

This guide summarizes the available data on the storage and stability of Protriptyline Hydrochloride, which is expected to be comparable to its deuterated analog. It also outlines experimental protocols for assessing stability and discusses potential degradation pathways based on the behavior of similar tricyclic antidepressants.

Recommended Storage Conditions

Proper storage is essential to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information for the non-deuterated form.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 20°C to 25°C (68°F to 77°F) is the ideal range for long-term storage. Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible.[4][5][6] For solutions in solvents like DMSO, storage at -20°C for one month or -80°C for six months is recommended.[7] | [4][5][6][7] |

| Humidity | Store in a dry place.[8] | [8] |

| Light | Dispense and store in a tight, light-resistant container.[4][6] While generally stable in light, protection is advised to prevent potential photodegradation.[9] | [4][6][9] |

| Container | A tightly closed container is crucial to prevent moisture ingress and contamination.[4][6][8] | [4][6][8] |

Stability Profile

The following table outlines the expected stability of this compound under various stress conditions, based on general knowledge of TCAs and ICH guidelines.[2][4]

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible to degradation in strong acidic conditions, particularly with heat. | N-demethylation, hydroxylation, and other rearrangements of the dibenzocycloheptene ring.[12] |

| Alkaline Hydrolysis | Generally more stable than in acidic conditions, but degradation can occur at high pH and temperature. | Similar to acidic hydrolysis, with potential for different degradation product ratios. |

| Oxidative Stress | Prone to oxidation, especially at the dibenzocycloheptene ring and the alkylamine side chain. | Epoxides, hydroxylated derivatives, and N-oxides are common degradation products of TCAs.[3][13] |

| Thermal Stress | Relatively stable at controlled room temperature. Degradation can be accelerated at elevated temperatures. | Formation of various decomposition products through complex reaction pathways. |

| Photolytic Stress | Can undergo degradation upon exposure to UV and visible light. | Photodegradation can lead to the formation of various byproducts, including N-demethylated and hydroxylated compounds.[5] |

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for accurately assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose. The following is a representative protocol for a forced degradation study.

Objective

To evaluate the stability of this compound under various stress conditions as per ICH guidelines and to identify potential degradation products.

Materials and Methods

-

Instrumentation: HPLC system with a UV or PDA detector, mass spectrometer (for peak identification), pH meter, photostability chamber, and a temperature-controlled oven.

-

Chemicals and Reagents: this compound reference standard, HPLC-grade acetonitrile, methanol, purified water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 239 nm[14]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Forced Degradation Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

Analysis

Analyze all stressed samples, along with a non-degraded control sample, by the validated stability-indicating HPLC method. The peak purity of the main peak should be assessed using a PDA detector to ensure no co-eluting degradation products. Mass spectrometry can be used to identify the mass-to-charge ratio of any degradation products.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of Protriptyline-d3 HCl.

Mechanism of Action of Protriptyline

Caption: Simplified mechanism of action of Protriptyline.

Conclusion

While specific stability data for this compound is limited, information available for the non-deuterated form and other tricyclic antidepressants provides a strong basis for its handling and stability assessment. Adherence to the recommended storage conditions is critical for maintaining the integrity of this compound. For rigorous applications, it is highly recommended that researchers perform their own stability studies using a validated stability-indicating method, such as the one outlined in this guide. This will ensure the accuracy and reliability of experimental data where this compound is used as an internal standard.

References

- 1. Protriptyline - Wikipedia [en.wikipedia.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxide metabolites of protriptyline in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Protriptyline kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Isolation of 10, 11-epoxide of protriptyline in rat urine after protriptyline administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Note: High-Throughput Analysis of Protriptyline in Human Plasma using Protriptyline-d3 Hydrochloride and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of protriptyline in human plasma. The use of a stable isotope-labeled internal standard, Protriptyline-d3 Hydrochloride, ensures high accuracy and precision, making this method suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation.

Introduction

Protriptyline is a tricyclic antidepressant used in the management of depression.[1] Accurate and reliable quantification of protriptyline in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.[3] This document provides a detailed protocol for the LC-MS/MS analysis of protriptyline in human plasma, utilizing this compound as the internal standard.

Materials and Methods

Materials

-

Protriptyline Hydrochloride: Reference standard

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Reagents: Formic acid and ammonium acetate.

-

Biological Matrix: Drug-free human plasma.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of protriptyline hydrochloride and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the protriptyline stock solution in 50:50 methanol/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibrator, and quality control.

-

To 50 µL of plasma sample, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).[7]

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge the tubes at 16,100 x g for 2 minutes to pellet the precipitated proteins.[7]

-

Transfer 25 µL of the clear supernatant to a 96-well plate.[7]

-

Add 475 µL of water to each well.[7]

-

Cap the plate and vortex for 2 minutes before placing it in the autosampler.[7]

Experimental Workflow

Caption: LC-MS/MS workflow for protriptyline analysis.

Liquid Chromatography

-

Column: XSelect™ Premier HSS C₁₈, 2.1 x 100 mm, 2.5 µm[8]

-

Mobile Phase A: 10 mM Ammonium Acetate and 0.1% Formic Acid in Water[9]

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Flow Rate: 0.45 mL/min[10]

-

Injection Volume: 5 µL[10]

-

Column Temperature: 40 °C

-

Gradient:

-

Start with 20% B, increase to 65% B over 1.8 minutes, then increase to 75% B at 2.2 minutes. From 2.21 to 3.0 minutes, return to 20% B and re-equilibrate.

-

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

Data Presentation

The following tables summarize the optimized mass spectrometer parameters and the expected quantitative performance of the method.

Table 1: Optimized Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Protriptyline | 264.2 | 191.1 | 40 | 25 |

| Protriptyline-d3 | 267.2 | 191.1 | 40 | 25 |

Table 2: Summary of Quantitative Data

| Parameter | Result |

| Linearity Range | 10 - 750 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.995[11] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.0%[11] |

| Inter-day Precision (%CV) | ≤ 8.0%[11] |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Signaling Pathway and Logical Relationships

The logic of this analytical method is based on the principles of isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry Logic

Caption: Isotope dilution logic for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of protriptyline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for matrix effects and procedural variations. This method is well-suited for applications in clinical research and therapeutic drug monitoring, aiding in the optimization of patient treatment and in the advancement of drug development.

References

- 1. Protriptyline - Wikipedia [en.wikipedia.org]

- 2. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lcms.cz [lcms.cz]

- 8. waters.com [waters.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Throughput Quantification of Protriptyline in Human Plasma Using Protriptyline-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of protriptyline in human plasma. The use of a stable isotope-labeled internal standard, Protriptyline-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, involving a straightforward protein precipitation extraction, is suitable for high-throughput bioanalytical applications in clinical research and drug development.

Introduction

Protriptyline is a tricyclic antidepressant (TCA) used in the management of depression and attention deficit hyperactivity disorder (ADHD).[1] Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity. This necessitates a reliable and efficient analytical method. The use of a stable isotope-labeled internal standard, such as Protriptyline-d3, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for potential variations.[2][3] This document provides a detailed protocol for the extraction and quantification of protriptyline in human plasma using Protriptyline-d3 and LC-MS/MS.

Experimental

Materials and Reagents

-

Protriptyline and Protriptyline-d3 standards were sourced from a certified reference material provider.[1]

-

HPLC-grade methanol and acetonitrile were used.

-

Human plasma was obtained from authorized sources.[4]

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation.[5][6]

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, Protriptyline-d3.

-

Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.

-

Centrifuge the tubes for 2 minutes at 16,100 x g to pellet the precipitated proteins.

-

Transfer 25 µL of the clear supernatant to a 96-well plate.

-

Add 475 µL of water to each well, cap the plate, and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve protriptyline from other plasma components and potential isobaric interferences.

-

LC System: A UPLC system, such as the ACQUITY UPLC I-Class, is recommended for optimal performance.

-

Column: A reversed-phase column, for instance, a XSelect Premier HSS T3 Column (2.1 x 100 mm, 2.5 µm), provides good separation for tricyclic antidepressants.[7]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is sufficient.

Mass Spectrometry

A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection and quantification.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both protriptyline and its deuterated internal standard, Protriptyline-d3. The selection of appropriate transitions is crucial for selectivity and sensitivity.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of protriptyline in human plasma. The use of Protriptyline-d3 as an internal standard effectively compensates for any sample loss during preparation and for matrix-induced ion suppression or enhancement.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated method for protriptyline analysis using Protriptyline-d3.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by IS |

Note: These are representative values and may vary depending on the specific instrumentation and laboratory conditions.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of protriptyline in plasma samples.

Caption: Workflow for Protriptyline Analysis in Plasma.

Mechanism of Action: Synaptic Neurotransmitter Reuptake Inhibition

Protriptyline primarily functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft.[8][9][10][11][12] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. The following diagram depicts this mechanism.

Caption: Protriptyline's Mechanism of Action at the Synapse.

Conclusion

The LC-MS/MS method utilizing Protriptyline-d3 as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of protriptyline in human plasma. The simple sample preparation and the robustness of the method make it well-suited for applications in therapeutic drug monitoring and pharmacokinetic studies.

References

- 1. Protriptyline-D3 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. waters.com [waters.com]

- 6. waters.com [waters.com]

- 7. lcms.cz [lcms.cz]

- 8. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 10. Protriptyline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Protriptyline - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

Application Note: Quantitative Analysis of Protriptyline in Human Urine by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of protriptyline in human urine. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. Protriptyline-d3 is employed as an internal standard to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring, clinical research, and forensic toxicology applications.

Introduction

Protriptyline is a tricyclic antidepressant (TCA) used in the treatment of depression and other mood disorders. Monitoring its concentration in biological fluids like urine is crucial for ensuring therapeutic efficacy and preventing toxicity. Urine analysis offers a non-invasive method for sample collection and can provide a longer window of detection compared to blood.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as protriptyline-d3, is essential to compensate for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and quantification of protriptyline in human urine.

Experimental Protocols

Materials and Reagents

-

Protriptyline hydrochloride (certified reference material)

-

Protriptyline-d3 hydrochloride (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Deionized water (18 MΩ·cm)

-

Human urine (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX)

Equipment

-

Liquid chromatograph (e.g., Waters ACQUITY UPLC I-Class)

-

Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro)

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Calibrated pipettes

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1.0 mL of urine, add 20 µL of the internal standard working solution (protriptyline-d3, 1 µg/mL). Vortex for 10 seconds. Add 1.0 mL of 100 mM ammonium acetate buffer (pH 6.0) and vortex again.

-

SPE Cartridge Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions) and vortex. Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min. |

Tandem Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Protriptyline | 264.2 | 157.1 | 35 | 20 |

| Protriptyline-d3 | 267.2 | 160.1 | 35 | 20 |

Data Presentation

Calibration Curve and Linearity

The method was linear over the concentration range of 5 to 1000 ng/mL for protriptyline in human urine. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

| Analyte | Calibration Range (ng/mL) | R² |

| Protriptyline | 5 - 1000 | > 0.995 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |

| Low QC | 15 | < 10% | < 12% | ± 15% |

| Mid QC | 150 | < 8% | < 10% | ± 10% |

| High QC | 800 | < 7% | < 9% | ± 10% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

| Parameter | Value (ng/mL) |

| LOD (S/N > 3) | 1.5 |

| LOQ (S/N > 10) | 5.0 |

Workflow Diagram

Caption: Experimental workflow for protriptyline analysis in urine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of protriptyline in human urine. The use of solid-phase extraction for sample preparation ensures low matrix effects and high recovery. The inclusion of a deuterated internal standard, protriptyline-d3, corrects for any analytical variability, leading to excellent accuracy and precision. This method is well-suited for routine analysis in clinical and research settings.

References

Application Note: Sample Preparation for Protriptyline Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protriptyline is a tricyclic antidepressant (TCA) used in the treatment of depression and other mood disorders. Accurate quantification of protriptyline in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as a deuterated protriptyline, is the gold standard for quantitative analysis using mass spectrometry. This approach corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

This application note provides detailed protocols for the preparation of biological samples (plasma, serum, and urine) for the analysis of protriptyline using a deuterated internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described include protein precipitation, supported liquid extraction (SLE), and solid-phase extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method can significantly impact analytical performance. The following table summarizes typical quantitative results obtained for protriptyline analysis using different extraction techniques with a deuterated internal standard.

| Sample Preparation Method | Biological Matrix | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Reference |

| Protein Precipitation | Plasma/Serum | >90% (for similar TCAs) | 0.1 - 0.5 | 0.5 - 400 | [1][2][3] |

| Supported Liquid Extraction | Plasma | >90% | ~0.1 | 0.1 - 20 | [4] |

| Solid-Phase Extraction | Urine | 92% - 104% | 0.1 | 0.1 - 10 | [5] |

Experimental Workflows

The general workflow for sample preparation and analysis of protriptyline is depicted below. The specific steps within the "Sample Extraction" phase will vary depending on the chosen protocol (Protein Precipitation, SLE, or SPE).

Caption: General workflow for protriptyline analysis.

Experimental Protocols

Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis. It is most effective for cleaner matrices like plasma or serum.

Materials:

-

Biological matrix (plasma or serum)

-

Protriptyline-d4 (or other suitable deuterated standard) working solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 50 µL of the plasma or serum sample into a microcentrifuge tube.[3]

-

Add 150 µL of the deuterated protriptyline internal standard solution prepared in acetonitrile.[3] The concentration of the internal standard should be optimized based on the expected analyte concentration range.

-

Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[3]

-

Centrifuge the tubes for 2-5 minutes at high speed (e.g., 16,100 x g) to pellet the precipitated proteins.[3]

-

Carefully transfer a portion of the supernatant (e.g., 25 µL) to a clean tube or a 96-well plate.

-

Dilute the supernatant with an appropriate solvent (e.g., 475 µL of water) to ensure compatibility with the LC mobile phase.

-

Vortex the final solution briefly before injecting it into the LC-MS/MS system.

Caption: Protein precipitation workflow.

Supported Liquid Extraction (SLE)

SLE offers a more efficient and cleaner extraction compared to traditional liquid-liquid extraction, with recoveries often exceeding 90%.[4]

Materials:

-

Biological matrix (e.g., plasma)

-

Protriptyline-d4 working solution

-

0.5 M Ammonium Hydroxide (NH4OH)

-

Elution solvent: Hexane/2-methyl-1-butanol (98:2, v/v)[4]

-

SLE plate or cartridges

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 80:20 Methanol/Water)[4]

Protocol:

-

In a tube, spike 100 µL of plasma with the deuterated internal standard.[4]

-

Dilute the plasma 1:1 (v/v) with 0.5 M NH4OH.[4]

-

Load the diluted plasma onto the SLE plate/cartridge and allow it to absorb for 5 minutes. A brief pulse of vacuum can be applied to initiate flow.[4]

-

Elute the analytes by adding 1 mL of the elution solvent (hexane/2-methyl-1-butanol).[4]

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the reconstitution solvent.[4]

-

Vortex briefly and inject into the LC-MS/MS system.

Caption: Supported Liquid Extraction (SLE) workflow.

Solid-Phase Extraction (SPE)

SPE provides a high degree of selectivity and concentration, resulting in very clean extracts and low limits of quantification. Mixed-mode SPE is particularly effective for isolating basic drugs like protriptyline from complex matrices like urine.[5]

Materials:

-

Biological matrix (e.g., urine)

-

Protriptyline-d4 working solution

-

4% Phosphoric Acid (H3PO4)

-

Methanol (MeOH), HPLC grade

-

Deionized Water

-

Wash Solution 1: 10 mM Ammonium Acetate, pH 6[5]

-

Wash Solution 2: Methanol[5]

-

Elution Solvent: 60:40 Acetonitrile/Methanol with 2% Formic Acid[5]

-

Mixed-mode weak cation exchange (WCX) SPE cartridges or plates[5]

-

SPE vacuum manifold

Protocol:

-

To 200 µL of urine, add the deuterated internal standard.

-

Mix the sample with 200 µL of 4% H3PO4.[5]

-

Conditioning: Condition the SPE sorbent by passing 200 µL of methanol.

-

Equilibration: Equilibrate the sorbent by passing 200 µL of water.[5] Do not allow the sorbent to dry.

-

Loading: Load the pre-treated sample (400 µL) onto the SPE cartridge.[5]

-

Washing:

-

Elution: Elute the analytes with two 25 µL aliquots of the elution solvent.[5] Combine the eluates.

-

The resulting solution can often be directly injected into the LC-MS/MS system.[5]

Caption: Solid-Phase Extraction (SPE) workflow.

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and precise quantification of protriptyline in biological matrices. Protein precipitation offers a rapid and simple approach for cleaner samples, while supported liquid extraction and solid-phase extraction provide cleaner extracts and higher sensitivity, which is essential for complex matrices or when low detection limits are required. The use of a deuterated internal standard is strongly recommended for all methods to ensure the highest quality quantitative data. The protocols and data presented in this application note serve as a comprehensive guide for developing and implementing robust analytical methods for protriptyline analysis.

References

- 1. Quantification of tricyclic antidepressants using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. lcms.cz [lcms.cz]

Application Note: High-Recovery Solid-Phase Extraction of Protriptyline-d3 Hydrochloride from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of Protriptyline-d3 Hydrochloride from biological samples, such as plasma and serum. The use of a deuterated internal standard like this compound is crucial for accurate quantification in bioanalytical methods, as it compensates for variability during sample preparation and analysis.[1][2] This application note outlines two robust SPE protocols utilizing mixed-mode cation exchange and reversed-phase C18 cartridges, which are commonly employed for the extraction of tricyclic antidepressants (TCAs).[3][4]

Protriptyline is a secondary amine tricyclic antidepressant.[5] Effective sample preparation is essential for removing matrix interferences and concentrating the analyte prior to chromatographic analysis, typically by LC-MS/MS. The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and minimizing matrix effects.

Quantitative Data Summary

The following table summarizes representative recovery data for tricyclic antidepressants using solid-phase extraction. While specific data for this compound is not detailed in the cited literature, the data for similar TCAs like amitriptyline and imipramine provide an expected performance benchmark.

| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference |

| Amitriptyline | C18 | Serum | 99.5 ± 1.5 | [4] |

| Imipramine | Cyclohexyl | Serum | 100.3 ± 1.63 | [4] |

| General TCAs | Mixed-Mode Cation Exchange (DSC-MCAX) | Serum | > 95 | [3] |

| Various TCAs | Strong Cation Exchange (SCX) | Plasma | 87 - 91 | [6][7] |

Experimental Protocols

Two primary protocols are presented below, catering to different laboratory setups and analytical requirements.

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is highly effective for basic compounds like protriptyline, offering a dual retention mechanism (ion exchange and reversed-phase) for superior cleanup of complex biological samples.[3]

Materials:

-

Mixed-Mode Cation Exchange SPE Cartridges (e.g., 100 mg/3 mL)

-

This compound standard solution

-

Biological matrix (plasma, serum)

-

50 mM Ammonium acetate buffer (pH 6.0)

-

Methanol

-

1 M Acetic acid

-

5% Ammonium hydroxide in methanol

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of plasma or serum, add the appropriate amount of this compound internal standard.

-

Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

-

Vortex for 30 seconds and centrifuge to pellet any precipitates.

-

-

SPE Cartridge Conditioning:

-

Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[3]

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the cartridge at a flow rate of approximately 1 mL/min.[3]

-

-

Washing:

-

Wash the cartridge sequentially with 1 mL of 50 mM ammonium acetate (pH 6.0), followed by 1 mL of 1 M acetic acid, and finally 1 mL of methanol to remove interferences.[3]

-

-

Elution:

-

Elute the analyte with 1-2 mL of 5% ammonium hydroxide in methanol.[3]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Protocol 2: Reversed-Phase (C18) SPE

This protocol utilizes a non-polar stationary phase and is a widely used alternative for the extraction of moderately non-polar compounds like protriptyline from aqueous matrices.

Materials:

-

C18 SPE Cartridges (e.g., 100 mg/3 mL)

-

This compound standard solution

-

Biological matrix (plasma, serum)

-

Methanol

-

Deionized water

-

0.1% Trifluoroacetic acid (TFA) in water (optional, for pH adjustment)

-

5% Methanol in water

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of plasma or serum, add the this compound internal standard.

-

Dilute with 1 mL of deionized water (or 0.1% TFA in water to adjust pH below the pKa of protriptyline, enhancing retention).

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge with 3 mL of methanol.[8]

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridge with 2 mL of deionized water.[8]

-

-

Sample Loading:

-

Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 drop/second).[8]

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the analyte with 1 mL of methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solid-phase extraction of this compound.

Caption: Solid-Phase Extraction Workflow for Protriptyline-d3 HCl.

References